molecular formula C13H13N3O4S B2388422 methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate CAS No. 1340953-18-5

methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate

Cat. No.: B2388422
CAS No.: 1340953-18-5
M. Wt: 307.32
InChI Key: HZHUKLFEBDUXNQ-UHFFFAOYSA-N
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Description

Methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate is a benzoate ester derivative featuring a pyridine ring substituted with a sulfamoyl group (-SO₂NH₂) and an amino linkage to the benzoate core.

Properties

IUPAC Name

methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-13(17)9-4-2-5-10(8-9)16-12-11(21(14,18)19)6-3-7-15-12/h2-8H,1H3,(H,15,16)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHUKLFEBDUXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate typically involves the reaction of 3-aminosulfonylpyridine with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Benzoate Esters ()

Compounds like Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate share a benzoate core but replace the pyridine-sulfamoyl group with a triazine ring substituted with phenoxy groups. Key differences include:

  • Molecular Weight: Triazine derivatives (e.g., ~429 g/mol) are significantly larger than methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate (~307 g/mol), impacting pharmacokinetics.
  • Synthesis: Triazine-based compounds require stepwise nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine, followed by phenoxy group additions and crystallization .
  • Applications : Triazine derivatives are often explored for agrochemical uses due to their stability, whereas the sulfamoylpyridine group in the target compound may favor biomedical applications.

Halogenated and Cyclohexylamino-Substituted Benzoates ()

Examples like Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate highlight substituent effects:

  • Substituents : Halogens (Br, I) and cyclohexyl groups introduce steric bulk and electron-withdrawing effects, altering reactivity compared to the sulfamoylpyridin-yl group.
  • Synthesis : These compounds are synthesized via nucleophilic aromatic substitution or reductive amination, using THF as a solvent and column chromatography for purification .
  • Characterization : IR and NMR data for these analogs emphasize the role of substituents in spectral signatures, which differ markedly from the target compound’s sulfamoylpyridine motif.

Sulfonylurea Herbicides ()

Herbicides like Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a sulfonylurea bridge but differ in core structure:

  • Molecular Weight : Sulfonylurea derivatives (e.g., ~381 g/mol) are heavier than the target compound, affecting soil mobility and environmental persistence .

Ethyl Ester Analog ()

Ethyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate differs only in the ester group (ethyl vs. methyl):

  • Molecular Weight : Ethyl analog = 321.36 g/mol vs. methyl analog = 307.33 g/mol.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₁₃H₁₃N₃O₄S 307.33 Pyridine-sulfamoyl, methyl ester Potential enzyme inhibition Inferred
Ethyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate C₁₄H₁₅N₃O₄S 321.36 Pyridine-sulfamoyl, ethyl ester Screening compound
Methyl 3-[(4,6-diphenoxy-triazin-2-yl)amino]benzoate C₂₃H₁₉N₅O₄ ~429 Triazine, phenoxy Agrochemical research
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Triazine-sulfonylurea Herbicide (ALS inhibitor)
Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate C₁₆H₁₉BrNO₄ ~376 Bromo, cyclohexylamino Synthetic intermediate

Biological Activity

Methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate, with the CAS number 1340953-18-5, is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, pharmacokinetics, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C12H12N2O3S
Molecular Weight: 268.30 g/mol

The compound features a benzoate moiety linked to a sulfamoylpyridine group, which is critical for its biological activity. The presence of the sulfonamide group is particularly noteworthy as it is known for its antibacterial properties.

Target of Action

This compound is hypothesized to exert its effects through multiple mechanisms:

  • Antibacterial Activity: Similar compounds with sulfonamide groups have been shown to inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial cell proliferation.
  • Anticancer Properties: The compound may also interact with various cellular pathways involved in cancer cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.

Mode of Action

The mode of action involves the inhibition of key enzymes within bacterial cells, potentially leading to cell death through disruption of metabolic processes such as:

  • Cell Wall Synthesis: Interference with peptidoglycan synthesis.
  • Protein Synthesis: Inhibition of ribosomal function leading to reduced protein production.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Antimicrobial Activity

A study evaluating the antibacterial properties of sulfonamide derivatives found that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antibacterial potential.

CompoundMIC (µg/mL)Bacterial Strain
This compound<10S. aureus
Related Sulfonamide<5E. coli

Anticancer Activity

Research has indicated that sulfonamide-containing compounds can induce apoptosis in cancer cell lines. For instance, a study showed that a related sulfonamide derivative reduced cell viability in human breast cancer cells (MCF7) by inducing caspase-mediated apoptosis pathways. The IC50 value was reported at approximately 15 µM, highlighting its potential as an anticancer agent.

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